Molidustat Sodium Salt

Description

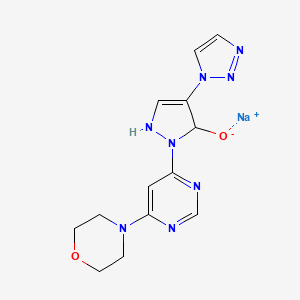

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H15N8NaO2 |

|---|---|

Molecular Weight |

338.30 g/mol |

IUPAC Name |

sodium;2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)-1,3-dihydropyrazol-3-olate |

InChI |

InChI=1S/C13H15N8O2.Na/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19;/h1-2,7-9,13,17H,3-6H2;/q-1;+1 |

InChI Key |

OFBITYHPFBAYIN-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC(=NC=N2)N3C(C(=CN3)N4C=CN=N4)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Molidustat Sodium Salt: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molidustat sodium salt is a potent, orally bioavailable inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes, developed for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting HIF-PH, Molidustat mimics the physiological response to hypoxia, leading to the stabilization of HIF-α subunits. This stabilization promotes the transcription of hypoxia-inducible genes, most notably the gene for erythropoietin (EPO), thereby stimulating erythropoiesis. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound, along with detailed experimental protocols and key quantitative data.

Discovery and Development

Molidustat (also known as BAY 85-3934) was identified by Bayer AG through a multi-parameter lead optimization program that began with a high-throughput screening (HTS) campaign. The initial screening of Bayer's corporate compound library identified a promising hit, BAY-908, which belongs to the 2,4-diheteroaryl-1,2-dihydro-3H-pyrazol-3-one class of compounds.[1][2]

Extensive structure-activity relationship (SAR) studies were conducted to optimize the potency and pharmacokinetic properties of the initial hit. This optimization process ultimately led to the identification of Molidustat, which demonstrated a favorable profile as a potent HIF-PH inhibitor.[1] The sodium salt form of Molidustat was selected for clinical development due to its significantly increased aqueous solubility (28 g/L for the sodium salt vs. 143 mg/L for the free form) and non-hygroscopic nature, which are advantageous for pharmaceutical formulation.[1]

Mechanism of Action: HIF-PH Inhibition

Molidustat's therapeutic effect is derived from its ability to inhibit the family of HIF-prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3).[3] Under normoxic (normal oxygen) conditions, these enzymes hydroxylate specific proline residues on the alpha subunit of hypoxia-inducible factor (HIF-α). This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for rapid proteasomal degradation.[1]

By inhibiting PHDs, Molidustat prevents the hydroxylation of HIF-α, even in the presence of normal oxygen levels. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus. In the nucleus, HIF-α dimerizes with HIF-β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. A key target gene is erythropoietin (EPO), which is the primary hormone responsible for stimulating the production of red blood cells in the bone marrow.[1][4] The resulting increase in endogenous EPO production addresses the anemia characteristic of chronic kidney disease.

Quantitative Data

In Vitro Potency of Molidustat

| Enzyme Target | IC50 (nM) |

| PHD1 | 480 |

| PHD2 | 280 |

| PHD3 | 450 |

| In vitro IC50 values for Molidustat against human prolyl hydroxylase domain enzymes.[3] |

Clinical Efficacy in Patients with Chronic Kidney Disease (Non-Dialysis)

| Treatment Group | Baseline Mean Hb (g/dL) | Mean Hb during Evaluation (g/dL) |

| Molidustat | 9.84 (± 0.64) | 11.28 (95% CI: 11.07, 11.50) |

| Darbepoetin alfa | 10.00 (± 0.61) | 11.70 (95% CI: 11.50, 11.90) |

| Results from a 52-week, randomized, open-label, active-control, parallel-group, multicenter, phase 3 study in Japanese patients with renal anemia not receiving dialysis.[5] |

Long-Term Efficacy in Patients with Chronic Kidney Disease (Dialysis)

| Treatment Group | Baseline Mean Hb (g/dL) | Mean Hb during Study (g/dL) |

| Molidustat | 10.40 (± 0.70) | 10.37 (± 0.56) |

| Epoetin | 10.52 (± 0.53) | 10.52 (± 0.47) |

| Data from a long-term extension study (up to 36 months) in patients with anemia due to CKD and receiving dialysis.[6][7] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, with a key intermediate being the pyrazolone core. The following is a representative protocol based on published large-scale synthesis.[1]

Step 1: Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine

-

To a solution of 4,6-dichloropyrimidine in water, add morpholine.

-

Add sodium bicarbonate (NaHCO3) and heat the reaction mixture.

-

After completion, cool the mixture and filter the precipitate. Wash with water and dry to yield the product.

Step 2: Synthesis of 4-(6-hydrazinopyrimidin-4-yl)morpholine

-

Suspend 4-(6-chloropyrimidin-4-yl)morpholine in water.

-

Add triethylamine (NEt3) followed by hydrazine hydrate.

-

Stir the reaction at room temperature. The product is typically used in the next step without further purification.

Step 3: Synthesis of Ethyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate

-

React ethyl 2-(1H-1,2,3-triazol-1-yl)acetate with N,N-dimethylformamide dimethyl acetal.

-

Heat the mixture, then cool to crystallize the product.

Step 4: Synthesis of Molidustat (BAY 85-3934)

-

To a solution of 4-(6-hydrazinopyrimidin-4-yl)morpholine in ethyl acetate, add ethyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate.

-

Add trifluoroacetic acid (TFA) and heat the reaction mixture.

-

Upon cooling, the product precipitates and can be collected by filtration.

Step 5: Formation of this compound

-

Suspend Molidustat in a mixture of methanol and water.

-

Add triethylamine, followed by a solution of sodium hydroxide (NaOH).

-

Stir the mixture to allow for salt formation. The this compound can then be isolated.

In Vitro HIF-Prolyl Hydroxylase (PHD) Inhibition Assay (TR-FRET)

This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of PHD enzymes.[1]

Materials:

-

Recombinant human PHD1, PHD2, or PHD3

-

Biotinylated HIF-1α peptide substrate (e.g., biotinyl-DLDLEMLAPYIPMDDDFQL)

-

Europium-labeled anti-hydroxylated HIF-1α antibody (or a VBC complex)

-

Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

-

Assay Buffer: 20 mM Tris (pH 7.5), 5 mM KCl, 1.5 mM MgCl2

-

Co-factors: 2-oxoglutarate, FeSO4, Ascorbate

-

Molidustat stock solution in DMSO

-

384-well assay plates

Procedure:

-

Prepare the assay buffer containing the required concentrations of 2-oxoglutarate, FeSO4, and ascorbate.

-

Add the biotinylated HIF-1α peptide substrate to the wells of the assay plate.

-

Add serial dilutions of Molidustat or vehicle control (DMSO) to the wells.

-

Initiate the enzymatic reaction by adding the recombinant PHD enzyme to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents: Europium-labeled anti-hydroxylated HIF-1α antibody and streptavidin-conjugated acceptor fluorophore.

-

Incubate for a further period to allow for antibody binding.

-

Read the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).

-

Calculate the ratio of the acceptor and donor fluorescence to determine the extent of HIF-1α hydroxylation and subsequently the inhibitory effect of Molidustat.

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This protocol describes the detection of HIF-1α stabilization in cultured cells treated with Molidustat.[8][9]

Materials:

-

Human cell line (e.g., HeLa, Hep3B, or A549)

-

Cell culture medium and supplements

-

Molidustat stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-HIF-1α and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Molidustat or vehicle control (DMSO) for a specified duration (e.g., 4-6 hours).

-

Wash the cells with ice-cold PBS and lyse them directly on the plate with lysis buffer.

-

Scrape the cell lysates and collect them in microcentrifuge tubes.

-

Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal protein loading.

Conclusion

This compound represents a significant advancement in the treatment of anemia associated with chronic kidney disease. Its discovery through a systematic drug discovery process and its well-characterized mechanism of action as a HIF-PH inhibitor highlight the potential of targeting the hypoxia-sensing pathway for therapeutic benefit. The robust synthesis process and favorable physicochemical properties of the sodium salt have enabled its successful clinical development. The experimental protocols detailed in this guide provide a framework for the further investigation of Molidustat and other HIF-PH inhibitors.

References

- 1. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The efficacy and safety of molidustat for anemia in dialysis-dependent and non-dialysis-dependent chronic kidney disease patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. karger.com [karger.com]

- 7. researchgate.net [researchgate.net]

- 8. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]

- 9. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]

Molidustat Sodium Salt: A Technical Guide to its Mechanism of Action in HIF-1α Stabilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molidustat sodium salt is a potent and orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes. This technical guide provides an in-depth exploration of the molecular mechanisms by which Molidustat leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia. This guide will detail the signaling pathway, present quantitative data on Molidustat's activity, and provide comprehensive experimental protocols for studying its effects.

Introduction

Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized and rapidly degraded, keeping its cellular levels low.[1][2] This degradation is initiated by a family of prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3), which hydroxylate specific proline residues on the HIF-1α subunit.[1][2] This post-translational modification allows for the recognition of HIF-1α by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[3][4][5][6][7] The VHL complex then targets HIF-1α for ubiquitination and subsequent proteasomal degradation.[3][4][5][6][7]

In hypoxic conditions, the oxygen-dependent activity of PHD enzymes is reduced, leading to the stabilization and accumulation of HIF-1α.[8] Stabilized HIF-1α translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes.[8][9] This transcriptional activation leads to the upregulation of genes involved in erythropoiesis, angiogenesis, and anaerobic metabolism, most notably erythropoietin (EPO).[8][10] Molidustat mimics this hypoxic response by directly inhibiting the PHD enzymes.[8]

Core Mechanism of Action of Molidustat

This compound functions as a competitive inhibitor of the 2-oxoglutarate binding site of the HIF-prolyl hydroxylase enzymes.[11] By binding to the active site of PHD1, PHD2, and PHD3, Molidustat prevents the hydroxylation of proline residues on HIF-1α, even in the presence of normal oxygen levels. This inhibition of PHD activity effectively uncouples HIF-1α from the VHL-mediated degradation pathway.

The key steps in Molidustat's mechanism of action are as follows:

-

Inhibition of Prolyl Hydroxylases: Molidustat directly binds to the active site of PHD enzymes, preventing the hydroxylation of HIF-1α.

-

Stabilization of HIF-1α: The absence of hydroxylation prevents the binding of the VHL E3 ubiquitin ligase complex to HIF-1α.

-

Nuclear Translocation and Dimerization: Stabilized HIF-1α accumulates in the cytoplasm and translocates to the nucleus, where it forms a heterodimer with HIF-1β.

-

Transcriptional Activation: The HIF-1α/HIF-1β dimer binds to HREs in the promoter regions of target genes, leading to their transcription.

-

Upregulation of Target Genes: This results in the increased expression of various genes, including erythropoietin (EPO), which stimulates the production of red blood cells.[9][10]

Figure 1: Signaling pathway of Molidustat-mediated HIF-1α stabilization.

Quantitative Data

The inhibitory activity of Molidustat against the PHD isoforms and its cellular potency in inducing a hypoxic response have been quantified in various studies.

| Parameter | Value | Enzyme/System | Reference |

| IC50 | 480 nM | PHD1 | |

| 280 nM | PHD2 | ||

| 450 nM | PHD3 | ||

| EC50 | 8.4 µM | HIF-responsive element luciferase reporter in A549 cells |

Table 1: Quantitative pharmacological data for Molidustat.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Molidustat.

In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay

This assay quantitatively measures the inhibitory activity of Molidustat on recombinant PHD enzymes.

Principle: The assay is based on the detection of the hydroxylation of a synthetic HIF-1α peptide by a specific PHD isoform. The hydroxylated peptide is then recognized by the VHL-Elongin B-Elongin C (VBC) complex. The amount of bound VBC complex is quantified, and a decrease in this signal in the presence of Molidustat indicates PHD inhibition.

Materials:

-

Recombinant human PHD1, PHD2, or PHD3

-

Biotinylated HIF-1α peptide (e.g., corresponding to amino acids 556-574)

-

Recombinant VBC complex labeled with a detectable tag (e.g., Europium)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.05% Tween-20

-

Cofactors: 2-oxoglutarate, FeSO4, Ascorbic acid

-

This compound

-

96-well microplate (e.g., black, low-binding)

-

Plate reader capable of detecting the VBC complex label

Procedure:

-

Prepare a serial dilution of Molidustat in the assay buffer.

-

In each well of the microplate, add the PHD enzyme, biotinylated HIF-1α peptide, and the cofactors.

-

Add the different concentrations of Molidustat or vehicle control to the respective wells.

-

Initiate the hydroxylation reaction by adding the PHD enzyme and incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the labeled VBC complex to each well and incubate to allow binding to the hydroxylated peptide.

-

Wash the plate to remove unbound VBC complex.

-

Add a suitable substrate or read the plate directly, depending on the label used on the VBC complex.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of Molidustat concentration.

HIF-1α Stabilization by Western Blotting

This method is used to visualize the accumulation of HIF-1α protein in cells treated with Molidustat.

Principle: Cells are treated with Molidustat, and total cell lysates or nuclear extracts are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific for HIF-1α.

Materials:

-

Cell line (e.g., HeLa, A549, Hep3B)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-HIF-1α

-

Loading control primary antibody: anti-β-actin or anti-Lamin B1 (for nuclear extracts)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Molidustat or a vehicle control for a specified time (e.g., 4-24 hours).

-

Wash the cells with ice-cold PBS and lyse them using the lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

HIF-Responsive Element (HRE) Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the HIF-1 complex.

Principle: A reporter cell line is used that has been stably transfected with a plasmid containing a luciferase gene under the control of a promoter with multiple HREs. When HIF-1 is active, it binds to the HREs and drives the expression of luciferase, which can be quantified by measuring light emission.

Materials:

-

HRE-luciferase reporter cell line (e.g., A549-HRE-luc)

-

Cell culture medium and supplements

-

This compound

-

96-well white, clear-bottom microplate

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Seed the HRE-luciferase reporter cells in the 96-well plate and allow them to attach.

-

Treat the cells with a serial dilution of Molidustat or vehicle control for a specified period (e.g., 6-24 hours).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the EC50 value by plotting the luciferase activity against the logarithm of Molidustat concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of Molidustat on HIF-1α stabilization and activity.

Figure 2: A typical experimental workflow to characterize Molidustat.

Conclusion

This compound effectively stabilizes HIF-1α by inhibiting the PHD enzymes responsible for its degradation under normoxic conditions. This leads to the activation of the HIF-1 signaling pathway and the upregulation of target genes, including erythropoietin. The in-depth understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, is crucial for researchers and professionals involved in the development of novel therapies for conditions such as renal anemia.

References

- 1. Double Immunohistochemical Staining Method for HIF-1α and its Regulators PHD2 and PHD3 in Formalin Fixed Paraffin Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RePORT ⟩ RePORTER [reporter.nih.gov]

- 3. Structural Basis of Prolyl Hydroxylase Domain Inhibition by Molidustat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. US20150168376A1 - Hypoxia Inducible Factor (HIF) Activity Reporter Cell Line - Google Patents [patents.google.com]

In Vitro Characterization of Molidustat Sodium Salt's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molidustat sodium salt, also known as BAY 85-3934, is a potent and selective inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[1] This inhibition mimics a hypoxic state by stabilizing the alpha subunit of hypoxia-inducible factor (HIF-α), a key transcription factor.[2] Under normal oxygen conditions, HIF-α is hydroxylated by PHD enzymes, leading to its rapid degradation. By inhibiting PHDs, Molidustat allows HIF-α to accumulate, translocate to the nucleus, and activate the transcription of various genes, most notably erythropoietin (EPO).[2] This mechanism of action makes Molidustat a promising therapeutic agent for the treatment of anemia, particularly in patients with chronic kidney disease (CKD).[2][3] This technical guide provides an in-depth overview of the in vitro biological activity of Molidustat, complete with experimental protocols and quantitative data to aid researchers in their investigations.

Mechanism of Action: The HIF Signaling Pathway

Molidustat's primary biological effect stems from its intervention in the HIF signaling pathway. The following diagram illustrates this mechanism.

Caption: Molidustat inhibits PHD enzymes, preventing HIF-α degradation and promoting target gene expression.

Quantitative Biological Activity

The in vitro potency of Molidustat has been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Inhibition of HIF Prolyl Hydroxylase (PHD) Enzymes by Molidustat

| Enzyme Isoform | IC₅₀ (nM) | Assay Conditions |

| PHD1 | 480 | 20 µM 2-oxoglutarate, 10 µM Fe²⁺, 2 mM ascorbate[1][4] |

| PHD2 | 280 | 20 µM 2-oxoglutarate, 10 µM Fe²⁺, 2 mM ascorbate[1][4] |

| PHD2 | 7 | -[5][6] |

| PHD3 | 450 | 20 µM 2-oxoglutarate, 10 µM Fe²⁺, 2 mM ascorbate[1][4] |

IC₅₀ values represent the concentration of Molidustat required to inhibit 50% of the enzyme's activity.

Table 2: Cellular Activity of Molidustat

| Assay Type | Cell Line | EC₅₀ (µM) | Endpoint |

| HIF Reporter Gene Assay | A549 | 8.4 ± 0.7 | Luciferase expression under control of a hypoxia responsive element[4] |

| HIF Reporter Gene Assay | - | 2.1 | Firefly luciferase activity[5] |

| EPO mRNA Induction | HuH7 | 1.9 | EPO mRNA levels[7] |

EC₅₀ values represent the concentration of Molidustat that induces a response halfway between the baseline and maximum.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the characterization of Molidustat's biological activity.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro characterization of a HIF-PH inhibitor like Molidustat.

Caption: A typical workflow for characterizing Molidustat's in vitro activity.

HIF Prolyl Hydroxylase (PHD) Enzyme Inhibition Assay

This assay quantitatively measures the inhibitory activity of Molidustat on recombinant human PHD enzymes.

Materials:

-

Recombinant human PHD1, PHD2, or PHD3 enzyme

-

Biotinylated HIF-1α peptide substrate (e.g., amino acids 556-574)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM KCl, 1.5 mM MgCl₂

-

Cofactors: 2-oxoglutarate (α-KG), FeSO₄, Ascorbate

-

This compound

-

Europium-labeled Von Hippel-Lindau (VHL) protein complex (Eu-VBC)

-

Streptavidin-coated microplates

-

Wash Buffer: e.g., TBS with 0.1% Tween-20

-

Binding Buffer: 50 mM Tris-HCl (pH 7.5), 120 mM NaCl

-

Time-resolved fluorescence reader

Procedure:

-

Coat streptavidin-coated microplates with the biotinylated HIF-1α peptide substrate. Wash to remove unbound peptide.

-

Prepare a reaction mixture containing the appropriate PHD enzyme in assay buffer, supplemented with cofactors (e.g., 20 µM 2-oxoglutarate, 10 µM FeSO₄, 2 mM ascorbate).[4]

-

Add varying concentrations of Molidustat or vehicle control to the wells.

-

Initiate the hydroxylation reaction by adding the PHD enzyme mixture to the wells.

-

Incubate for 60 minutes at room temperature.[4]

-

Stop the reaction by washing the plates three times with wash buffer.[4]

-

Add Eu-VBC in binding buffer to each well and incubate for 60 minutes at room temperature to allow binding to the hydroxylated peptide.[4]

-

Wash the plates to remove unbound Eu-VBC.

-

Measure the time-resolved fluorescence of the bound Eu-VBC. The signal is inversely proportional to the inhibitory activity of Molidustat.

-

Calculate IC₅₀ values using a suitable software by fitting the data to a four-parameter logistic equation.[4]

Cell-Based HIF-α Stabilization Assay (Western Blot)

This assay visualizes the stabilization of HIF-α in cells treated with Molidustat.

Materials:

-

Human cell lines (e.g., HeLa, A549, Hep3B)

-

Cell culture medium and supplements

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: anti-HIF-1α or anti-HIF-2α, and a loading control (e.g., anti-β-actin or anti-α-tubulin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of Molidustat or vehicle control for a specified time (e.g., 4-24 hours). For time-course experiments, treat cells with a fixed concentration of Molidustat for different durations.

-

Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against HIF-α overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein.

HIF Reporter Gene Assay

This assay quantifies the transcriptional activity of HIF in response to Molidustat treatment.

Materials:

-

Human cell line (e.g., A549)

-

Reporter plasmid containing a hypoxia-responsive element (HRE) driving the expression of a reporter gene (e.g., firefly luciferase).

-

Transfection reagent

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfect the cells with the HRE-luciferase reporter plasmid. A co-transfection with a plasmid expressing a control reporter gene (e.g., Renilla luciferase) can be performed for normalization.

-

After transfection, seed the cells into a 96-well plate.

-

Treat the cells with a range of Molidustat concentrations or vehicle control for a suitable incubation period (e.g., 16-24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

If a dual-luciferase system is used, normalize the firefly luciferase signal to the Renilla luciferase signal.

-

Calculate EC₅₀ values by plotting the normalized luciferase activity against the Molidustat concentration.

Quantitative PCR (qPCR) for Target Gene Expression

This method measures the mRNA levels of HIF target genes (e.g., EPO, VEGF) in response to Molidustat.

Materials:

-

Human cell lines (e.g., HeLa, A549, Hep3B)

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for target genes (e.g., EPO, VEGF) and a housekeeping gene (e.g., β-actin, GAPDH)

-

qPCR instrument

Procedure:

-

Treat cells with Molidustat as described in the Western blot protocol.

-

Extract total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qPCR reactions with the qPCR master mix, primers, and cDNA.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.

Conclusion

This compound is a potent inhibitor of HIF-prolyl hydroxylase enzymes, leading to the stabilization of HIF-α and the subsequent induction of hypoxia-inducible genes. The in vitro characterization of its biological activity, through the assays detailed in this guide, is crucial for understanding its mechanism of action and for the development of novel therapeutics targeting the HIF pathway. The provided protocols and quantitative data serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. HIF-1α-related Assays (Hypoxia) | Proteintech [ptglab.com]

- 3. sinobiological.com [sinobiological.com]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. tandfonline.com [tandfonline.com]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [promega.jp]

The Pharmacological Profile of Molidustat: A HIF-Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Molidustat (BAY 85-3934) is a novel, orally administered small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[1][2] By inhibiting these enzymes, Molidustat mimics the body's natural response to hypoxia, leading to the stabilization of Hypoxia-Inducible Factors (HIFs).[3] This stabilization promotes the transcription of genes involved in erythropoiesis, most notably the gene for erythropoietin (EPO).[2][3] The resulting increase in endogenous EPO production stimulates the bone marrow to produce more red blood cells, thereby offering a therapeutic approach for managing anemia, particularly in patients with chronic kidney disease (CKD).[4][5] This document provides a comprehensive overview of the pharmacological profile of Molidustat, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and a summary of key preclinical and clinical findings.

Mechanism of Action: HIF-PH Inhibition

Under normal oxygen conditions (normoxia), HIF-α subunits are continuously synthesized but rapidly degraded. Prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-α, which allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind, leading to ubiquitination and subsequent proteasomal degradation of HIF-α.[3][6]

In hypoxic conditions, the oxygen-dependent PHD enzymes are less active. This prevents HIF-α hydroxylation, allowing it to accumulate, translocate to the nucleus, and heterodimerize with the constitutively expressed HIF-β subunit.[6] This HIF complex then binds to hypoxia-response elements (HREs) on target genes, activating the transcription of proteins that mediate adaptive responses to low oxygen, including EPO, which drives red blood cell production.[2][3]

Molidustat is a competitive inhibitor of HIF-PH enzymes with respect to 2-oxoglutarate, a key cofactor for the hydroxylation reaction.[6][7] By blocking the active site of PHDs, Molidustat prevents the degradation of HIF-α even in the presence of normal oxygen levels. This leads to the stabilization of HIF-1α and HIF-2α, resulting in increased endogenous EPO production, primarily in the kidney, and improved iron metabolism and availability for erythropoiesis.[3][4]

Signaling Pathway Diagram

Caption: HIF pathway under normoxia and the inhibitory action of Molidustat.

Pharmacological Data

In Vitro Activity

Molidustat demonstrates inhibitory activity against the three major HIF-prolyl hydroxylase isoforms (PHD1, PHD2, and PHD3).

| Target | IC50 (nM) |

| PHD1 | 480[8] |

| PHD2 | 280[8] |

| PHD3 | 450[8] |

| Table 1: In vitro inhibitory concentrations of Molidustat against HIF-PHD isoforms. |

Pharmacokinetics

Pharmacokinetic studies in healthy male volunteers have characterized the absorption, distribution, metabolism, and excretion profile of Molidustat.[9]

| Parameter | Value | Condition |

| Absolute Bioavailability | 59%[9] | Oral Immediate Release Tablet |

| Tmax (Median) | 0.375 hours[9] | Oral Administration |

| Terminal Half-life (t½) | 4.64 - 11.5 hours[9][10] | Single Oral Dose |

| Total Body Clearance | 28.7 - 34.5 L/h[9] | Intravenous Administration |

| Volume of Distribution (Vss) | 39.3 - 50.0 L[9] | Intravenous Administration |

| Table 2: Pharmacokinetic parameters of Molidustat in healthy volunteers. |

Drug Interactions: Concomitant oral administration of iron(II) supplements can significantly reduce the absorption of Molidustat, decreasing its Area Under the Curve (AUC) and maximum concentration (Cmax) by 50-75% and 46-84%, respectively.[11][12] This interaction is time-dependent, with the effect diminishing as the interval between administrations increases.[11] Co-administration with calcium(II) has a less pronounced effect, reducing Molidustat AUC by 15% and Cmax by 47%, without a significant impact on the EPO response.[11][12]

Pharmacodynamics

Oral administration of Molidustat leads to a dose-dependent increase in endogenous EPO levels.[10] In healthy volunteers, single oral doses of 12.5 mg and higher resulted in a significant increase in EPO.[10] For a 50 mg dose, the geometric mean peak EPO level was 39.8 IU/L, compared to 14.8 IU/L for placebo.[10] The peak EPO concentration is typically observed approximately 12 hours post-dose, with levels returning to baseline after 24 to 48 hours.[10] This transient increase in EPO stimulates erythropoiesis, leading to a rise in hemoglobin and hematocrit levels with repeated dosing.[7]

Key Experimental Protocols

HIF-Prolyl Hydroxylase Inhibition Assay

This biochemical assay is designed to quantify the inhibitory activity of compounds like Molidustat on HIF-PH enzymes.

Principle: The assay measures the hydroxylation of a synthetic peptide derived from HIF-1α (amino acids 556-574) by a recombinant HIF-PH enzyme. The hydroxylated peptide is then recognized and bound by a europium-labeled VBC (von Hippel-Lindau, Elongin B, Elongin C) complex. The proximity of the europium label to the peptide allows for a fluorescence-based detection. An inhibitor will reduce the hydroxylation reaction, leading to a decrease in the fluorescent signal.[7][13]

Methodology:

-

Immobilization: A biotinylated HIF-1α peptide substrate (amino acids 556–574) is immobilized on a streptavidin-coated microplate.

-

Reaction Mixture: Recombinant human HIF-PH enzyme is added to the wells in a buffer solution containing 20 µM 2-oxoglutarate, 10 µM FeSO₄, and 2 mM ascorbate.[7]

-

Inhibitor Addition: The test compound (Molidustat) is added at various concentrations.

-

Incubation: The plate is incubated for 60 minutes to allow the hydroxylation reaction to proceed.

-

Wash: The reaction is stopped by washing the plate to remove unbound reagents.

-

Detection: A europium-labeled VBC complex (Eu-VBC) in a binding buffer is added to the wells and incubated for 60 minutes.[7]

-

Measurement: After a final wash step, the time-resolved fluorescence is measured. A decrease in signal intensity relative to the control (no inhibitor) indicates enzymatic inhibition.

Experimental Workflow Diagram

Caption: Workflow for the HIF-prolyl hydroxylase biochemical inhibition assay.

Clinical Efficacy and Safety

Molidustat has been evaluated in multiple Phase II and Phase III clinical trials (e.g., DIALOGUE and MIYABI programs) for the treatment of anemia in CKD patients, both those on dialysis and not on dialysis.[4][14][15]

Patients Not Receiving Dialysis

In a long-term extension study (≤36 months), Molidustat was shown to be an effective alternative to the erythropoiesis-stimulating agent (ESA) darbepoetin alfa.[14][16]

| Parameter | Molidustat | Darbepoetin Alfa |

| Baseline Mean Hb (g/dL) | 11.28 ± 0.55[14][16] | 11.08 ± 0.51[14][16] |

| Overall Study Mean Hb (g/dL) | 11.10 ± 0.508[14][16] | 10.98 ± 0.571[14][16] |

| Patients with ≥1 AE | 85.6%[14][16] | 85.7%[14][16] |

| Table 3: Long-term efficacy and safety of Molidustat in non-dialysis patients. |

Patients Receiving Hemodialysis

In a similar long-term extension study, Molidustat demonstrated comparable efficacy to epoetin for maintaining hemoglobin levels in hemodialysis patients.[14][16]

| Parameter | Molidustat | Epoetin Alfa/Beta |

| Baseline Mean Hb (g/dL) | 10.40 ± 0.70[14][16] | 10.52 ± 0.53[14][16] |

| Overall Study Mean Hb (g/dL) | 10.37 ± 0.56[14][16] | 10.52 ± 0.47[14][16] |

| Patients with ≥1 AE | 91.2%[14][16] | 93.3%[14][16] |

| Table 4: Long-term efficacy and safety of Molidustat in hemodialysis patients. |

Across these studies, Molidustat was generally well-tolerated, with a safety profile comparable to that of standard ESA therapies.[14][15][16]

Conclusion

Molidustat is a potent and selective HIF-prolyl hydroxylase inhibitor that effectively stimulates endogenous erythropoietin production by mimicking the physiological response to hypoxia.[3][7][8] Its oral route of administration and favorable pharmacokinetic profile offer a convenient alternative to injectable ESAs.[4][9] Clinical trials have demonstrated its long-term efficacy and safety in maintaining hemoglobin levels within the target range for patients with anemia associated with chronic kidney disease, both in non-dialysis and dialysis-dependent populations.[14][15][16] The mechanism of action, which also involves improved iron utilization, positions Molidustat as a promising therapeutic agent in the management of renal anemia.

References

- 1. molidustat [drugcentral.org]

- 2. Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Molidustat Sodium? [synapse.patsnap.com]

- 4. bmjopen.bmj.com [bmjopen.bmj.com]

- 5. Molidustat - Wikipedia [en.wikipedia.org]

- 6. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Absorption, distribution, metabolism and excretion of molidustat in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. First-in-man-proof of concept study with molidustat: a novel selective oral HIF-prolyl hydroxylase inhibitor for the treatment of renal anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of oral iron and calcium supplement on the pharmacokinetics and pharmacodynamics of molidustat: an oral HIF-PH inhibitor for the treatment of renal anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. karger.com [karger.com]

- 16. Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Molidustat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molidustat (BAY 85-3934) is a potent, orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes, developed for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting the degradation of hypoxia-inducible factors (HIFs), Molidustat mimics the body's response to hypoxia, leading to the increased production of endogenous erythropoietin (EPO) and subsequent stimulation of erythropoiesis. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Molidustat, its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed protocols for key experimental assays.

Introduction

Anemia is a common complication in patients with chronic kidney disease, primarily due to insufficient production of EPO by the failing kidneys. Molidustat offers a novel therapeutic approach by stabilizing HIFs, the master regulators of the hypoxic response, thereby promoting the natural physiological process of red blood cell production.[1][2] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the core scientific principles underlying the efficacy of Molidustat.

Mechanism of Action: The HIF Signaling Pathway

Under normoxic conditions, the α-subunit of HIF is hydroxylated by HIF-PH enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. Molidustat acts as a competitive inhibitor of HIF-PH, preventing this hydroxylation.[1][2] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and dimerizes with HIF-β. The HIFα/β heterodimer binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, upregulating their transcription. Key target genes include erythropoietin (EPO), which stimulates red blood cell production, and genes involved in iron metabolism and angiogenesis, such as vascular endothelial growth factor (VEGF).[3][4]

References

- 1. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]

- 2. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Anemia Treatment: Uncovering the Precursors to Molidustat Through High-Throughput Screening

A Technical Guide on the Initial Identification and Optimization of a Novel HIF-Prolyl Hydroxylase Inhibitor

For researchers, scientists, and professionals in the field of drug development, this in-depth technical guide illuminates the foundational steps in the discovery of Molidustat (BAY 85-3934), a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) for the treatment of renal anemia. This document details the high-throughput screening (HTS) campaign that led to the identification of its precursors, the subsequent lead optimization, and the experimental methodologies that underpinned this successful drug discovery program.

Introduction: Addressing the Unmet Need in Renal Anemia

Anemia is a common and debilitating complication of chronic kidney disease (CKD), primarily resulting from diminished production of the hormone erythropoietin (EPO) by the failing kidneys. For decades, the standard of care has been the administration of recombinant human EPO. However, this approach can be associated with safety concerns. The discovery of the HIF pathway and its role in regulating endogenous EPO production presented a novel therapeutic strategy. By inhibiting HIF-prolyl hydroxylases (HIF-PHs), the degradation of HIF-α subunits can be prevented, leading to the stabilization of HIF-1α and HIF-2α. This, in turn, stimulates the body's own production of EPO in a more physiological manner. Molidustat emerged from a dedicated effort to identify small molecule inhibitors of HIF-PH.[1]

The Initial Spark: High-Throughput Screening for HIF-PH Inhibitors

The journey to Molidustat began with a robust high-throughput screening (HTS) campaign of Bayer's extensive corporate compound library. The primary goal was to identify novel chemical scaffolds that could inhibit the enzymatic activity of HIF-prolyl hydroxylases.

HTS Assay Principle

The HTS assay was a biochemical screen designed to measure the hydroxylation of a synthetic peptide derived from the oxygen-dependent degradation domain (ODDD) of HIF-1α. The assay was likely based on a homogeneous time-resolved fluorescence (HTRF) or AlphaScreen technology, which are well-suited for HTS due to their sensitivity and lack of wash steps.

The fundamental principle of the assay is as follows:

-

Enzymatic Reaction: Recombinant human HIF-PH enzyme (likely PHD2, the most abundant isoform) is incubated with a biotinylated HIF-1α peptide substrate in the presence of the co-factors Fe(II) and 2-oxoglutarate.

-

Hydroxylation: In the absence of an inhibitor, the HIF-PH enzyme hydroxylates a specific proline residue on the peptide substrate.

-

Detection: A europium-labeled antibody that specifically recognizes the hydroxylated proline residue and streptavidin-conjugated acceptor beads are added. When the peptide is hydroxylated, the donor (europium) and acceptor beads are brought into close proximity, resulting in a measurable fluorescence resonance energy transfer (FRET) signal.

-

Inhibition: In the presence of an active inhibitor from the compound library, the hydroxylation of the peptide is blocked. This prevents the binding of the detection antibody, leading to a decrease in the FRET signal.

From Millions to One: Identification of the Initial Hit

The HTS campaign, which screened a vast number of compounds, identified a promising hit compound: BAY-908 . This molecule, a 2,4-diheteroaryl-1,2-dihydro-3H-pyrazol-3-one, exhibited the desired inhibitory activity against HIF-PH and served as the crucial starting point for a comprehensive lead optimization program.

The Path to Potency: Lead Optimization of BAY-908

With the identification of BAY-908, the focus shifted to a medicinal chemistry-driven lead optimization effort. The primary objectives were to improve potency, selectivity, and pharmacokinetic properties to develop a clinical candidate. This iterative process involved the synthesis and evaluation of numerous analogs of BAY-908.

Structure-Activity Relationship (SAR) Studies

While a comprehensive public SAR table for the entire series of Molidustat precursors is not available, the progression from BAY-908 to Molidustat reveals key structural modifications that enhanced the compound's profile. The core 2,4-diheteroaryl-1,2-dihydro-3H-pyrazol-3-one scaffold was maintained, while substitutions on the aryl rings were systematically varied to probe their effects on activity and other properties.

| Compound | Structure | HIF-PHD2 IC50 (nM) | Cellular HRE Reporter Assay EC50 (µM) |

| BAY-908 | [Structure of BAY-908 would be depicted here if available] | 430 | 4.9 |

| Molidustat (BAY 85-3934) | [Structure of Molidustat would be depicted here if available] | 280 | 8.4 |

Note: The IC50 and EC50 values are compiled from multiple sources and may have been determined under slightly different assay conditions.

The optimization process that transformed BAY-908 into Molidustat likely focused on:

-

Improving Potency: Fine-tuning the substituents to achieve stronger binding to the active site of the HIF-PH enzymes.

-

Enhancing Selectivity: Modifying the structure to minimize off-target effects, particularly against other 2-oxoglutarate-dependent dioxygenases.

-

Optimizing ADME Properties: Adjusting the physicochemical properties of the molecule to ensure good oral bioavailability, metabolic stability, and a suitable pharmacokinetic profile for once-daily dosing.

Experimental Protocols

This section provides a detailed, albeit generalized, overview of the key experimental methodologies employed in the discovery and characterization of Molidustat's precursors.

High-Throughput Screening (HTS) Assay for HIF-PH Inhibition (AlphaScreen-based)

This protocol is a representative example of an AlphaScreen assay that could have been used for the primary screening.

Materials:

-

Recombinant human HIF-PHD2 enzyme

-

Biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)

-

2-Oxoglutarate (2-OG)

-

Ferrous sulfate (FeSO4)

-

Ascorbic acid

-

AlphaScreen Streptavidin Donor Beads

-

AlphaScreen anti-hydroxyproline Antibody Acceptor Beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well white microplates

-

Compound library dissolved in DMSO

Procedure:

-

Compound Dispensing: Add 50 nL of each compound from the library (typically at a concentration of 10 mM in DMSO) to the wells of a 384-well microplate.

-

Enzyme and Substrate Preparation: Prepare a master mix containing the HIF-PHD2 enzyme, biotinylated HIF-1α peptide, FeSO4, and ascorbic acid in the assay buffer. The final concentrations in the assay well are typically in the low nanomolar range for the enzyme and peptide.

-

Enzyme Reaction Initiation: Add the 2-OG to the master mix to initiate the enzymatic reaction and immediately dispense 10 µL of this reaction mixture into each well of the compound-containing microplate.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

-

Detection: Prepare a detection mix containing the AlphaScreen Donor and Acceptor beads in an appropriate buffer. Add 10 µL of the detection mix to each well.

-

Signal Reading: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead association. Read the plate on an AlphaScreen-compatible plate reader.

Cellular Hypoxia Response Element (HRE) Reporter Assay

This cell-based assay is used to determine the ability of compounds to activate the HIF pathway in a cellular context.

Materials:

-

A human cell line (e.g., HEK293 or HepG2) stably transfected with a luciferase reporter gene under the control of a hypoxia-responsive element (HRE) promoter.

-

Cell culture medium and supplements.

-

Test compounds dissolved in DMSO.

-

Luciferase assay reagent.

-

White, clear-bottom 96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the HRE-luciferase reporter cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., dimethyloxalylglycine, DMOG).

-

Incubation: Incubate the cells for 18-24 hours under normoxic conditions (21% O2).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Determine the EC50 value for each compound, which is the concentration that produces 50% of the maximal luciferase induction.

Visualizing the Science: Pathways and Workflows

To better illustrate the complex biological and experimental processes involved in the discovery of Molidustat, the following diagrams are provided in the DOT language for use with Graphviz.

The HIF-1α Signaling Pathway

This diagram illustrates the mechanism of HIF-1α regulation and the site of action for HIF-PH inhibitors like Molidustat.

Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions, highlighting the inhibitory action of Molidustat on HIF-prolyl hydroxylases.

High-Throughput Screening and Lead Optimization Workflow

This diagram outlines the logical progression from initial screening to the identification of a clinical candidate.

Caption: A schematic workflow of the drug discovery process that led to the identification of Molidustat, from high-throughput screening to a clinical candidate.

Conclusion

The discovery of Molidustat is a testament to the power of systematic drug discovery, beginning with a well-designed high-throughput screen and progressing through rigorous lead optimization. The identification of the initial hit, BAY-908, from a large compound library provided the chemical scaffold that, through iterative medicinal chemistry efforts, was refined into a potent and selective HIF-PH inhibitor with desirable drug-like properties. This technical guide provides a window into the early-stage research that laid the groundwork for a new class of oral therapeutics for renal anemia, offering a more physiological approach to stimulating erythropoiesis. The principles and methodologies outlined herein serve as a valuable reference for scientists and researchers dedicated to the pursuit of novel medicines.

References

The effect of Molidustat Sodium Salt on erythropoietin (EPO) gene expression

An In-depth Technical Guide on the Effect of Molidustat Sodium Salt on Erythropoietin (EPO) Gene Expression

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (BAY 85-3934) is a novel, orally administered small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes, developed for the treatment of anemia associated with chronic kidney disease (CKD).[1][2] Its mechanism of action mimics the physiological response to hypoxia, leading to the stabilization of HIF-α subunits and subsequent upregulation of endogenous erythropoietin (EPO) production.[3][4] This guide provides a detailed overview of the molecular pathways affected by Molidustat, a summary of key preclinical and clinical data on its effect on EPO gene expression, and the experimental protocols used to generate this data.

Core Mechanism of Action: HIF-PH Inhibition

The regulation of EPO is predominantly controlled by the hypoxia-inducible factor (HIF) signaling pathway.[4][5] HIFs are heterodimeric transcription factors composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β).[6][7] In the presence of normal oxygen levels (normoxia), HIF-α is hydroxylated by HIF-prolyl hydroxylase (HIF-PH) enzymes, also known as prolyl hydroxylase domain-containing proteins (PHDs).[3][8] This hydroxylation allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-α, leading to its ubiquitination and rapid degradation by the proteasome.[8][9]

Molidustat functions by inhibiting the HIF-PH enzymes.[3] This inhibition prevents the hydroxylation of HIF-α even under normoxic conditions.[3][10] As a result, HIF-α is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, it dimerizes with HIF-β and binds to Hypoxia-Responsive Elements (HREs) in the promoter regions of target genes, most notably the EPO gene, thereby activating their transcription.[7][9] While both HIF-1α and HIF-2α are stabilized by Molidustat, HIF-2α is considered the primary regulator of EPO synthesis.[1][7][9] This process results in a controlled, physiological increase in endogenous EPO levels.[11]

Preclinical Evidence and Experimental Protocols

Molidustat has been extensively studied in various animal models, demonstrating a consistent, dose-dependent stimulation of EPO production.

Studies in Healthy Wistar Rats

In healthy male Wistar rats, single oral doses of Molidustat resulted in a significant, dose-dependent increase in plasma EPO levels.[11][12] The induction of EPO was observed at doses of 1.25 mg/kg and higher.[12] A detailed time-course analysis following a 5 mg/kg dose showed a rapid and transient induction of EPO mRNA in the kidney, which peaked at 2 hours and returned toward baseline by 8 hours.[12] This was followed by a peak in plasma EPO concentration at 6 hours.[12]

Table 1: Effect of Single Oral Molidustat Dose on EPO in Wistar Rats

| Parameter | Dose (mg/kg) | Peak Fold Induction (mRNA) | Peak Plasma EPO (IU/L) | Time to Peak | Reference |

|---|---|---|---|---|---|

| EPO mRNA (Kidney) | 5 | ~50-fold over baseline | - | 2 hours | [12] |

| Plasma EPO | 1.25 | - | Statistically significant increase | - | [11][12] |

| Plasma EPO | 5 | - | ~150 | 6 hours |[12] |

Experimental Protocol: Rat Pharmacodynamic Study

-

Drug Administration: Single dose of Molidustat administered orally.[12]

-

Sample Collection: Blood samples were collected at baseline and at 0.5, 1, 2, 4, 6, and 8 hours post-administration to determine the time-course of plasma EPO.[12] Kidneys were harvested for mRNA analysis.[12]

-

Analytical Methods:

Studies in Cynomolgus Monkeys

To assess the effect of repeated dosing, Molidustat was administered to cynomolgus monkeys for 5 consecutive days. The results showed a significant induction of plasma EPO 7 hours after each dose, with levels returning to baseline within 24 hours.[11] Importantly, no accumulation of EPO or adaptation of the EPO response was observed over the 5-day period, indicating a transient and reproducible effect.[11]

Table 2: Effect of Repeat Oral Molidustat Doses in Cynomolgus Monkeys

| Dose (mg/kg) | Dosing Regimen | Observation | Reference |

|---|---|---|---|

| 0.5 | Once daily for 5 days | Significant EPO increase at 7h post-dose; return to baseline by 24h. | [11] |

| 1.5 | Once daily for 5 days | Significant EPO increase at 7h post-dose; return to baseline by 24h. |[11] |

Experimental Protocol: Monkey Repeat-Dose Study

-

Animal Model: Male and female cynomolgus monkeys.[11]

-

Drug Administration: Molidustat administered orally at doses of 0.5 mg/kg and 1.5 mg/kg at 0, 24, 48, 72, and 96 hours.[11]

-

Sample Collection: Blood samples were taken at 7, 31, 55, 79, 103, and 168 hours to measure plasma EPO.[11]

-

Analytical Methods: Plasma EPO concentrations were determined using a validated immunoassay.

Clinical Evidence and Experimental Protocols

The proof-of-concept for Molidustat in humans was established in a first-in-human Phase I clinical trial involving healthy male volunteers. The study demonstrated that single oral doses of Molidustat were well-tolerated and led to a dose-dependent increase in endogenous EPO levels.[14]

The predefined proof-of-concept criteria were met at the 50 mg dose, which produced a mean 3.6-fold increase in EPO levels over baseline.[14] The time course of the EPO response resembled the normal diurnal variation, highlighting the physiological nature of the stimulation.[14]

Table 3: Effect of Single Oral Molidustat Dose on Plasma EPO in Healthy Volunteers

| Treatment Group | N | Geometric Mean Peak EPO (Cmax) (IU/L) | 90% Confidence Interval | Mean Fold-Increase over Baseline | Reference |

|---|---|---|---|---|---|

| Placebo | 14 | 14.8 | 13.0, 16.9 | 1.4 | [14] |

| Molidustat 12.5 mg | - | Statistically significant increase vs. placebo | - | - | [14] |

| Molidustat 50 mg | 45 (total) | 39.8 | 29.4, 53.8 | 3.6 |[14] |

Experimental Protocol: First-in-Human Phase I Study

-

Study Population: Healthy male volunteers.[14]

-

Study Design: Randomized, placebo-controlled, single-ascending dose study.[14]

-

Drug Administration: Single oral doses of Molidustat (ranging from 5 mg to 50 mg) or placebo.[14][15]

-

Sample Collection: Blood samples for pharmacokinetic (PK) analysis were collected predose and at frequent intervals up to 48 hours post-dose. Samples for pharmacodynamic (PD) analysis (EPO levels) were also collected over this period.[14]

-

Analytical Methods:

-

Molidustat Plasma Concentration: Determined using a validated high-performance liquid chromatography/mass spectrometry (HPLC/MS) method.[14]

-

EPO Serum Levels: Measured using a validated immunoassay.

-

Conclusion

This compound effectively stimulates endogenous erythropoietin production by inhibiting HIF-prolyl hydroxylase enzymes. This mechanism of action stabilizes HIF-α, leading to the transcriptional activation of the EPO gene. Preclinical studies in rats and monkeys, as well as Phase I clinical trials in humans, have consistently demonstrated a dose-dependent, transient, and reproducible increase in EPO levels following oral administration.[11][12][14] The data supports Molidustat as a promising oral therapy for managing anemia in patients with chronic kidney disease by leveraging the body's natural physiological pathway for red blood cell production.[3][16]

References

- 1. Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Molidustat Sodium? [synapse.patsnap.com]

- 4. Mimicking hypoxia to treat anemia: HIF-stabilizer BAY 85-3934 (Molidustat) stimulates erythropoietin production without hypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | Semantic Scholar [semanticscholar.org]

- 6. ashpublications.org [ashpublications.org]

- 7. Regulation of erythropoiesis by hypoxia-inducible factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. annualreviews.org [annualreviews.org]

- 9. JCI - HIF-1 and HIF-2: working alone or together in hypoxia? [jci.org]

- 10. Effects of Molidustat in the Treatment of Anemia in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]

- 12. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. First‐in‐man–proof of concept study with molidustat: a novel selective oral HIF‐prolyl hydroxylase inhibitor for the treatment of renal anaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molidustat for the treatment of renal anaemia in patients with dialysis-dependent chronic kidney disease: design and rationale of three phase III studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Core Principles of HIF Stabilization by Small Molecule Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental mechanisms underlying the stabilization of Hypoxia-Inducible Factor (HIF) by small molecule inhibitors. It is designed to serve as a technical resource, offering detailed insights into the HIF signaling pathway, the mode of action of prolyl hydroxylase (PHD) inhibitors, and the experimental methodologies used to study these processes.

The HIF Signaling Pathway: A Master Regulator of Oxygen Homeostasis

The cellular response to changes in oxygen availability is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. HIF is a heterodimeric protein composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (HIF-1β, also known as ARNT). The stability of the HIF-α subunit is the critical determinant of HIF activity.[1]

Under Normoxic Conditions (Normal Oxygen):

In the presence of sufficient oxygen, HIF-α subunits are continuously synthesized but rapidly degraded. This process is initiated by a class of enzymes called HIF prolyl hydroxylases (PHDs), specifically PHD1, PHD2, and PHD3. These enzymes utilize oxygen, iron (Fe²⁺), and 2-oxoglutarate (2-OG) as co-substrates to hydroxylate specific proline residues within the oxygen-dependent degradation (ODD) domain of HIF-α.[2][3]

This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is the substrate recognition component of an E3 ubiquitin ligase complex.[4][5] The VHL complex then polyubiquitinates HIF-α, marking it for degradation by the 26S proteasome.[6][7] Consequently, HIF-α levels remain low, and HIF-mediated gene transcription is suppressed.

Under Hypoxic Conditions (Low Oxygen):

When oxygen levels are low, PHD enzymes are inhibited due to the lack of their essential co-substrate.[2] As a result, HIF-α is no longer hydroxylated and evades recognition by the VHL E3 ubiquitin ligase complex. This leads to the stabilization and accumulation of HIF-α in the cytoplasm.[1]

Stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-1β.[8] This active HIF heterodimer then binds to specific DNA sequences known as hypoxia-response elements (HREs) in the promoter regions of target genes.[9] By recruiting transcriptional co-activators such as p300/CBP, the HIF complex initiates the transcription of a wide array of genes involved in adaptation to hypoxia.[10] These include genes responsible for:

-

Erythropoiesis: Erythropoietin (EPO)[1]

-

Angiogenesis: Vascular endothelial growth factor (VEGF)[4]

-

Iron Metabolism: Transferrin and its receptor[11]

-

Glucose Metabolism: Glycolytic enzymes and glucose transporters[9]

Small Molecule Inhibitors: Mimicking Hypoxia

Small molecule inhibitors of HIF prolyl hydroxylases, often referred to as HIF-PHIs or simply HIF stabilizers, are a class of drugs that mimic the hypoxic state. These compounds act as competitive inhibitors of the PHD enzymes, binding to the active site and preventing the hydroxylation of HIF-α even under normoxic conditions.[3]

The majority of these inhibitors are structurally analogous to 2-oxoglutarate, one of the key co-substrates for PHD activity. By occupying the 2-OG binding site, they effectively block the catalytic function of the enzyme. This leads to the stabilization of HIF-α, its translocation to the nucleus, and the subsequent activation of HIF target genes, mirroring the natural cellular response to hypoxia.

Several HIF-PHIs have been developed and are in various stages of clinical development or have received regulatory approval for the treatment of anemia associated with chronic kidney disease (CKD).[12] These oral medications provide an alternative to injectable erythropoiesis-stimulating agents (ESAs).

Quantitative Data on HIF Stabilizers

The potency of small molecule inhibitors is a critical factor in their development and clinical application. This is typically quantified by the half-maximal inhibitory concentration (IC50) against the target enzymes (PHD1, PHD2, and PHD3) and the half-maximal effective concentration (EC50) for inducing a biological response, such as EPO production in cell-based assays.

| Inhibitor | Target | IC50 (nM) | EC50 (µM) for EPO Production | Reference(s) |

| Roxadustat (FG-4592) | PHD1 | ~2300 | ~14.4 (HepG2 cells) | [13] |

| PHD2 | ~800 | [13] | ||

| PHD3 | ~700 | [13] | ||

| Daprodustat (GSK1278863) | PHD1, 2, 3 | Low nM range | Not specified | [3][14] |

| Vadadustat (AKB-6548) | PHD1 | 15.36 | ~1.6 (HEK293 cells) | [15] |

| PHD2 | 11.83 | [15] | ||

| PHD3 | 7.63 | [15] | ||

| Molidustat (BAY 85-3934) | PHD1 | 480 | 4.9 (HepG2 cells) | [4][16] |

| PHD2 | 280 | [4][16] | ||

| PHD3 | 450 | [4][16] | ||

| Enarodustat (JTZ-951) | PHD2 | 220 | 5.7 (Hep3B cells) | [13] |

Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the stabilization of HIF-α by small molecule inhibitors.

Western Blot for HIF-1α Stabilization

Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess the levels of HIF-1α protein in cell lysates.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells (e.g., HeLa, HEK293, or HepG2) to 70-80% confluency.

-

Treat cells with the small molecule inhibitor at various concentrations for a specified time (e.g., 4-8 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cells treated with a hypoxia-mimicking agent like CoCl₂ or deferoxamine (DFO), or cultured under hypoxic conditions (1% O₂)).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE:

-

Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel (e.g., 8-10%).

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for HIF-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Detect the chemiluminescent signal using an appropriate imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).

-

HIF-Luciferase Reporter Gene Assay

This assay provides a quantitative measure of HIF transcriptional activity. It utilizes a reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs.

Protocol:

-

Cell Seeding and Transfection:

-

Seed cells (e.g., HEK293T) in a 96-well plate.

-

Co-transfect the cells with an HRE-luciferase reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

Inhibitor Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the small molecule inhibitor or controls.

-

-

Cell Lysis and Luciferase Assay:

-

After the desired incubation period (e.g., 16-24 hours), lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the inhibitor concentration to determine the EC50 value.

-

Quantitative PCR (qPCR) for HIF Target Gene Expression

qPCR is used to quantify the mRNA levels of HIF target genes, such as VEGF and EPO, to confirm the downstream effects of HIF stabilization.

Protocol:

-

Cell Treatment and RNA Extraction:

-

Treat cells with the HIF stabilizer as described for the Western blot protocol.

-

Extract total RNA from the cells using a suitable RNA isolation kit.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene (VEGF or EPO) and a housekeeping gene (e.g., GAPDH or ACTB), and the synthesized cDNA.

-

Validated Human Primer Sequences:

-

-

Data Analysis:

-

Perform the qPCR reaction in a real-time PCR instrument.

-